Sodium Ascorbate

Description

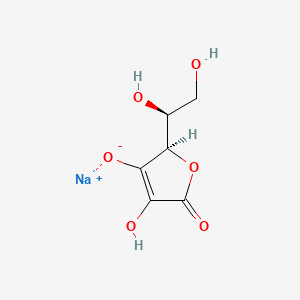

Sodium ascorbate is an organic sodium salt resulting from the replacement of the proton from the 3-hydroxy group of ascorbic acid by a sodium ion. It has a role as a food antioxidant, a flour treatment agent, a coenzyme, a plant metabolite, a human metabolite, a Daphnia magna metabolite and a reducing agent. It is an organic sodium salt and a vitamin C. It contains a L-ascorbate.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 2 investigational indications.

See also: Dehydroascorbic Acid (related).

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPASLZSBLFJQEF-RXSVEWSESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium ascorbate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-81-7 (Parent) | |

| Record name | Sodium ascorbate [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020105 | |

| Record name | Sodium L-ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ASCORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium ascorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute crystals, Minute white to yellow crystals | |

CAS No. |

134-03-2, 58657-35-5 | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 4-amino-3-methylphenyl dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S033EH8359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |

| Record name | SODIUM ASCORBATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium ascorbate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Sodium Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of sodium ascorbate, focusing on its dual role as a pro-oxidant and antioxidant, its impact on cancer cell viability and apoptosis, and its function as an enzymatic cofactor. The information presented is collated from various scientific studies to support research and drug development endeavors.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the 50% effective concentrations (EC50) and the extent of apoptosis induction observed in different studies.

Table 1: EC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | EC50 (mM) | Reference |

| JLP119 | Human Burkitt's Lymphoma | 1 | ~0.5 | [1] |

| SH-SY5Y | Human Neuroblastoma | 24 | < 2 | [2] |

| HTLA-230 | Human Neuroblastoma | 24 | < 2 | [2] |

| GI-LI-N | Human Neuroblastoma | 24 | < 2 | [2] |

| IMR-32 | Human Neuroblastoma | 24 | < 2 | [2] |

| LAN-5 | Human Neuroblastoma | 24 | < 2 | |

| N2a | Murine Neuroblastoma | 24 | ~3.14 | |

| Various Cancer Lines (5 of 9 tested) | Various | 1 | < 5 | |

| HT-29 | Human Colon Cancer | 24 | 5 | |

| Human Myeloid Cell Lines (average) | Acute Myeloid Leukemia | Not Specified | ~3 |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (mM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |

| Neuroblastoma Cell Lines | Neuroblastoma | 0.5 - 3 | 6 - 24 | Dose- and time-dependent increase | |

| HTLA-230 | Neuroblastoma | 2 | 16 | ~82% (Annexin V-positive) | |

| B16F10 | Murine Melanoma | Not Specified | 1 - 3 | Time-dependent increase, peaking at 3h | |

| HL60 | Human Promyelocytic Leukemia | 1 | Not Specified | ~50% |

Core Mechanisms of Action

This compound exhibits a concentration-dependent dual functionality, acting as an antioxidant at physiological concentrations and as a pro-oxidant at pharmacological (millimolar) concentrations. In the context of cancer therapy, its pro-oxidant activity is of primary interest.

Pro-oxidant Mechanism: Generation of Hydrogen Peroxide and Oxidative Stress

At pharmacological concentrations, this compound acts as a pro-drug, leading to the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid. This process is catalyzed by the presence of redox-active metal ions, such as iron, in the tumor microenvironment through the Fenton reaction.

The generated H₂O₂ can then diffuse into cancer cells, inducing oxidative stress and leading to cytotoxicity. This selective toxicity towards cancer cells is attributed to their often-compromised antioxidant defense mechanisms compared to normal cells. The cytotoxicity is dependent on the extracellular generation of H₂O₂, as intracellular ascorbate does not mediate this effect.

Caption: Pro-oxidant mechanism of this compound.

Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines through multiple pathways.

In neuroblastoma and melanoma cells, this compound has been shown to down-regulate the expression of the transferrin receptor (TfR), also known as CD71. This leads to a decrease in intracellular iron levels, which is a critical factor for cell proliferation and survival. The resulting iron depletion triggers a cascade of events leading to apoptosis. Pre-treatment with an iron donor, ferric ammonium citrate (FAC), can revert the apoptotic markers, confirming the role of iron depletion in this process.

Caption: Apoptosis induction via iron uptake interference.

In human malignant melanoma A375.S2 cells, this compound induces cell cycle arrest at the G1/S phase. This is associated with increased expression of p53 and p21, and decreased expression of cyclin A, cyclin E, CDK2, and CDK4. The induction of apoptosis in these cells involves an increase in intracellular calcium, a decrease in mitochondrial membrane potential, and the activation of caspase-3.

Caption: this compound-induced cell cycle arrest.

Role as an Enzymatic Cofactor

This compound is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification of procollagen. This hydroxylation is necessary for the formation of a stable collagen triple helix. In vitro studies have shown that ascorbate can increase the synthesis of procollagen hydroxyproline in cultured fibroblasts, leading to an overall increase in collagen production. For instance, in cultured human skin fibroblasts, prolonged exposure to ascorbate resulted in an approximately 8-fold increase in collagen synthesis.

Caption: Role of this compound in collagen synthesis.

This compound acts as a cofactor for HIF hydroxylases, which are responsible for the degradation of the HIF-1α subunit of the transcription factor HIF-1. Under normoxic conditions, HIF hydroxylases hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) tumor suppressor protein. In the absence of sufficient ascorbate, HIF hydroxylase activity is impaired, leading to the stabilization of HIF-1α even in the presence of oxygen. Supplementation with ascorbate can restore HIF hydroxylase activity, leading to a reduction in HIF-1α protein levels and its transcriptional activity. This is significant as HIF-1 is often overexpressed in tumors and contributes to their growth and resistance to therapy.

Caption: Regulation of HIF-1α by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Caption: MTT cell viability assay workflow.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of freshly prepared this compound in a serum-free medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS at pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol Details:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the determination of the cell cycle distribution of a cell population.

Protocol Details:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe.

Protocol Details:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, with its pro-oxidant and apoptosis-inducing effects being of significant interest in cancer research. At pharmacological concentrations, it selectively generates cytotoxic hydrogen peroxide in the tumor microenvironment. Furthermore, it can induce apoptosis through the disruption of iron metabolism and by triggering cell cycle arrest. Its role as a cofactor in collagen synthesis and HIF-1α regulation highlights its broader physiological importance. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising compound. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Chemical Behavior of Sodium Ascorbate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of sodium ascorbate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Physicochemical Properties

This compound (C₆H₇NaO₆) is the sodium salt of ascorbic acid (Vitamin C).[1][2] It is a more readily soluble and less acidic alternative to ascorbic acid.[3] In aqueous solutions, it dissociates to provide the ascorbate anion, the primary form of Vitamin C at physiological pH.[4]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| Molecular Formula | C₆H₇NaO₆ | [1] |

| Molar Mass | 198.11 g/mol | |

| Appearance | White to slightly yellow crystalline powder | |

| Solubility in Water | 62 g/100 mL (25 °C); 78 g/100 mL (75 °C) | |

| pH of 10% (w/v) Aqueous Solution | 7.3 - 7.6 | |

| Melting Point | 218-220 °C (decomposes) | |

| pKa (of ascorbic acid) | pKa1 = 4.10, pKa2 = 11.6 | |

| Redox Potential (pH 7) | ~0.06 to +0.35 V vs. SHE |

Stability in Aqueous Solution

The stability of this compound in aqueous solutions is a critical factor in its application and is influenced by several environmental factors.

Effect of pH

Aqueous solutions of this compound are most stable in the acidic pH range. As the pH increases above 6.0, the rate of oxidation by atmospheric oxygen significantly increases. This is attributed to the higher reactivity of the ascorbate monoanion and the formation of the dianion at higher pH, which are more susceptible to oxidation.

Effect of Temperature

Increased temperature accelerates the degradation of this compound in aqueous solutions. The degradation generally follows first-order kinetics. However, some studies suggest that for solid this compound with varying moisture content, the effect of temperature on chemical stability might be less significant compared to that on ascorbic acid under certain conditions.

Effect of Light

Exposure to light, particularly UV radiation, can promote the degradation of this compound. Therefore, solutions should be protected from light to maintain their stability.

Effect of Metal Ions

Trace amounts of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for the oxidation of ascorbate. These ions facilitate the transfer of electrons from ascorbate to oxygen, leading to the formation of dehydroascorbic acid and other degradation products. The presence of chelating agents can help to mitigate this effect. Conversely, some metal ions like magnesium (Mg²⁺) and selenium (Se⁴⁺) have been shown to increase the stability of ascorbic acid solutions.

Table 2: Factors Affecting this compound Stability in Aqueous Solution

| Factor | Effect on Stability | Mechanism | References |

| High pH (>6.0) | Decreases | Increased susceptibility of ascorbate anion to oxidation. | |

| Elevated Temperature | Decreases | Accelerates oxidation and degradation reactions. | |

| Light Exposure | Decreases | Promotes photochemical degradation. | |

| Metal Ions (Cu²⁺, Fe³⁺) | Decreases | Catalyze oxidation by facilitating electron transfer. | |

| Metal Ions (Mg²⁺, Se⁴⁺) | Increases | May form more stable complexes or have antioxidant properties. | |

| Oxygen | Decreases | Acts as the primary oxidizing agent. |

Antioxidant and Pro-oxidant Properties

This compound exhibits a dual role in chemical and biological systems, acting as both an antioxidant and a pro-oxidant depending on the surrounding chemical environment.

Antioxidant Mechanism

As an antioxidant, the ascorbate anion readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). This process converts the ascorbate into the relatively stable ascorbyl radical, which can then be further oxidized to dehydroascorbic acid. The ascorbyl radical can also be reduced back to ascorbate by other antioxidants like glutathione.

Caption: Antioxidant activity of this compound.

Pro-oxidant Mechanism

In the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), ascorbate can act as a pro-oxidant. Ascorbate reduces these metal ions to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then react with molecular oxygen or hydrogen peroxide in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH), which can cause significant oxidative damage to biological molecules. This pro-oxidant activity is being explored for its potential in cancer therapy, where it may selectively induce oxidative stress in cancer cells.

Caption: Pro-oxidant activity of this compound.

Experimental Protocols

This section outlines common experimental methodologies for the analysis of this compound in aqueous solutions.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of this compound.

Objective: To determine the concentration of this compound in an aqueous sample.

Methodology:

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer solution and acetonitrile (e.g., 30:70 v/v). The pH of the buffer is typically acidic to ensure the protonation of ascorbate.

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of standard solutions of decreasing concentrations by serial dilution.

-

Sample Preparation: Dilute the aqueous sample containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.

-

Chromatographic Conditions:

-

Column: A C18 or aminopropylsilyl silica gel column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 210 nm or 244 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve.

Caption: HPLC analysis workflow for this compound.

Determination of Antioxidant Capacity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of antioxidants.

Objective: To measure the antioxidant capacity of this compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.

-

Standard and Sample Preparation: Prepare a series of this compound solutions of varying concentrations in water or a suitable buffer.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound solution to separate wells.

-

Add the DPPH solution to each well.

-

For the control well, add the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Caption: DPPH assay workflow for antioxidant capacity.

Conclusion

This compound in aqueous solution exhibits a rich and complex chemistry. Its stability is paramount for its efficacy and is influenced by a multitude of factors including pH, temperature, light, and the presence of metal ions. Its dual functionality as a potent antioxidant and a conditional pro-oxidant offers a wide range of applications in research and drug development. A thorough understanding of these properties, coupled with robust analytical methodologies, is essential for harnessing the full potential of this versatile compound.

References

- 1. Ascorbic acid by hplc - Chromatography Forum [chromforum.org]

- 2. Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements [mdpi.com]

- 3. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]

- 4. fao.org [fao.org]

An In-depth Technical Guide on the Core Role of Sodium Ascorbate in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function, and its dysregulation is implicated in a multitude of pathological conditions. Sodium ascorbate, a salt of ascorbic acid (Vitamin C), is a key player in maintaining this delicate balance. This technical guide provides a comprehensive overview of the multifaceted role of this compound in cellular redox homeostasis. It delves into its mechanisms as a direct antioxidant, a cofactor for essential enzymes, and a modulator of critical signaling pathways. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction to Cellular Redox Homeostasis and this compound

Cellular redox homeostasis refers to the intricate balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize these reactive intermediates through its antioxidant defense systems. ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[1] While essential for certain signaling processes at low concentrations, excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3]

This compound (C₆H₇NaO₆) is a more bioavailable and stable form of Vitamin C.[4][5] It is a water-soluble antioxidant that plays a pivotal role in protecting cells from oxidative damage. Its functions extend beyond direct ROS scavenging; it is a critical cofactor for a variety of enzymes and is involved in the regeneration of other antioxidants, such as vitamin E.

Core Mechanisms of this compound in Redox Regulation

Direct Scavenging of Reactive Oxygen Species

This compound is a potent antioxidant that can directly neutralize a wide array of ROS. It donates electrons to these reactive species, rendering them harmless. This direct scavenging activity is a primary defense mechanism against oxidative stress.

Cofactor for Dioxygenase Enzymes

Ascorbate is an essential cofactor for the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes are critical in various cellular processes, including the regulation of gene expression and collagen synthesis. Two key examples relevant to redox homeostasis are:

-

Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for degradation. Ascorbate is crucial for maintaining the iron in the active site of PHDs in its reduced Fe²⁺ state, thus ensuring their activity. A deficiency in ascorbate can lead to the stabilization of HIF-1α even in the presence of oxygen, promoting a pseudo-hypoxic state.

-

TET (Ten-Eleven Translocation) Enzymes: These enzymes are involved in DNA demethylation, an important epigenetic modification. Ascorbate enhances the activity of TET enzymes, which also require iron and 2-oxoglutarate, by reducing the ferric iron (Fe³⁺) back to its active ferrous (Fe²⁺) state.

Regeneration of Other Antioxidants

This compound plays a crucial role in the antioxidant network by regenerating other antioxidants, most notably α-tocopherol (Vitamin E). Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. After neutralizing a lipid radical, Vitamin E becomes a tocopheroxyl radical. Ascorbate can donate an electron to this radical, regenerating the active form of Vitamin E.

Modulation of Signaling Pathways

This compound influences key signaling pathways that are central to the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. Ascorbate can activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.

As mentioned earlier, ascorbate is a critical cofactor for the prolyl hydroxylases that regulate HIF-1α stability. By ensuring the degradation of HIF-1α under normoxic conditions, ascorbate prevents the inappropriate activation of hypoxic responses, which can contribute to cancer progression. In some cancer cell lines, the addition of ascorbate has been shown to decrease HIF-1α protein levels and its transcriptional activity.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on cellular redox parameters.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels

| Cell Line/Model | Treatment Concentration | Effect on ROS Levels | Reference |

| Hepatocellular Carcinoma (HCC) rats | Not specified | Attenuated elevated levels of H₂O₂ and superoxide anion | |

| HepG2 (Human liver cancer cell line) | Not specified | Reduced H₂O₂ and superoxide anion | |

| Human oral cancer cells | 10 mM | Induced ROS and mitochondrial superoxide |

Table 2: Effect of this compound on Antioxidant Enzyme Expression and Activity

| Cell Line/Model | Treatment Concentration | Effect on Antioxidant System | Reference |

| Hepatocellular Carcinoma (HCC) rats | Not specified | Reversed HCC-induced reduction in Nrf2 gene expression | |

| Cells under oxidative stress | 2.9–224.5 mg/kg/day | Activator of the Nrf2 factor and the Keap1/Nrf2/ARE pathway | |

| Imatinib-resistant cancer cells | Not specified | Decreased Nrf2/ARE complex levels, reducing Glutamate-Cysteine Ligase Catalytic Subunit expression and GSH levels |

Table 3: Effect of this compound on HIF-1α Pathway

| Cell Line/Model | Treatment Concentration | Effect on HIF-1α Pathway | Reference |

| Human cancer cell lines | 25 µM | Suppressed HIF-1α protein levels and HIF transcriptional targets | |

| WM9 metastatic melanoma cells | Not specified | Reduces HIF-1α protein and transcriptional activity | |

| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Supplementation blocked Ang II-induced HIF-1α protein induction | |

| Caki-1 (renal cell carcinoma) | 0-1000 µM | Reduced levels of HIF-1α in a dose-dependent manner at 10% oxygen |

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

A common method for measuring intracellular ROS is using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA).

Protocol: Detection of Intracellular ROS using CM-H₂DCFDA and Flow Cytometry

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Collect cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Wash the cell pellet with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

-

Loading with CM-H₂DCFDA:

-

Resuspend the cell pellet in Hank's Balanced Salt Solution (HBSS) containing 10 µmol/L of CM-H₂DCFDA.

-

If inducing oxidative stress, add the desired concentration of an inducing agent (e.g., H₂O₂).

-

Incubate the cells in the dark for 45 minutes at 37°C in a CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

After incubation, place the tubes on ice to minimize cellular activity.

-

For viability staining, add propidium iodide (PI) immediately before analysis.

-

Analyze the cells using a flow cytometer.

-

Excite the DCF at 488 nm and collect the green fluorescence emission in the FL-1 channel (around 517–527 nm).

-

Collect PI fluorescence in the FL-3 channel (around 620 nm) to gate on live cells.

-

Analyze a sufficient number of events (e.g., 5,000) for statistical significance.

-

The fluorescence intensity in the FL-1 channel is proportional to the level of intracellular ROS.

-

Western Blot Analysis for Protein Expression (e.g., Nrf2, HIF-1α)

Western blotting is a standard technique to quantify the expression levels of specific proteins.

Protocol: Western Blot for HIF-1α

-

Cell Lysis:

-

Treat cells with this compound and/or other compounds for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., Whole cell lysis buffer: 50 mM Tris HCl, 150 mM NaCl, 0.25 % SDS, 0.25 % sodium deoxycholate, 1 mM EDTA; pH 7.4) supplemented with a protease inhibitor cocktail.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HIF-1α antibody).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

-

Visualizing the Role of this compound in Cellular Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involving this compound.

Caption: The Ascorbate-Glutathione-Vitamin E antioxidant network.

References

- 1. Vitamin C: update on physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Approaches to Determine Static and Dynamic Redox State-Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. wtcproducts.eu [wtcproducts.eu]

The Multifaceted Roles of Sodium Ascorbate in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ascorbate, the sodium salt of ascorbic acid (vitamin C), is a vital water-soluble antioxidant and enzymatic cofactor involved in a myriad of fundamental biological processes within mammalian cells.[1] Its functions extend from scavenging reactive oxygen species (ROS) to modulating epigenetic landscapes and influencing cell fate decisions.[2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound in mammalian cells, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their endeavors.

Core Biological Functions

Antioxidant and Redox Regulator

This compound is a potent antioxidant, readily donating electrons to neutralize a wide variety of reactive oxygen species, including superoxide radicals and singlet oxygen.[2][4] This activity protects cellular macromolecules such as DNA, proteins, and lipids from oxidative damage. Furthermore, ascorbate contributes to the regeneration of other antioxidants, notably α-tocopherol (vitamin E), from its radical form, thereby maintaining the integrity of cellular membranes.

Cellular Uptake: Mammalian cells actively accumulate ascorbate against a concentration gradient. The reduced form, ascorbate, is transported into cells primarily through the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. The oxidized form, dehydroascorbic acid (DHA), can be transported via glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate intracellularly.

Essential Cofactor for Dioxygenases

A critical role of this compound is to act as a cofactor for a large family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. Ascorbate maintains the active site iron in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity. Key enzymes dependent on ascorbate include:

-

Prolyl and Lysyl Hydroxylases: These enzymes are indispensable for the post-translational modification of procollagen, catalyzing the hydroxylation of proline and lysine residues. This hydroxylation is crucial for the formation of stable collagen triple helices and the subsequent assembly of collagen fibrils, which are essential components of the extracellular matrix.

-

Hypoxia-Inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases: These enzymes regulate the stability and activity of HIF-1α, a master transcription factor in the cellular response to hypoxia. In the presence of oxygen and ascorbate, HIF-α is hydroxylated, leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions or when ascorbate levels are low, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

-

Ten-Eleven Translocation (TET) Dioxygenases: TET enzymes (TET1, TET2, TET3) are central to active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Ascorbate is a crucial cofactor for TET activity, and its availability can significantly impact the epigenetic state of the genome.

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes removes methyl groups from histone lysine residues, thereby modulating chromatin structure and gene expression. Many JmjC demethylases are dependent on ascorbate to maintain their catalytic activity.

Role in Epigenetic Regulation

Through its function as a cofactor for TET and JmjC enzymes, this compound plays a pivotal role in shaping the epigenome. By promoting DNA and histone demethylation, ascorbate can influence gene expression patterns that are critical for cellular differentiation, development, and the maintenance of pluripotency. Ascorbate deficiency has been linked to aberrant epigenetic modifications and developmental abnormalities.

Anti-Cancer Properties

High concentrations of this compound have demonstrated selective cytotoxic effects against a variety of cancer cell lines, while leaving normal cells relatively unharmed. Several mechanisms have been proposed for this selective toxicity:

-

Pro-oxidant Activity: In the presence of transition metals like iron, which are often found at higher concentrations in tumor microenvironments, pharmacological doses of ascorbate can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that induces oxidative stress and triggers cancer cell death.

-

Modulation of HIF-1α: By promoting the activity of HIF hydroxylases, ascorbate can decrease the stabilization of HIF-1α, thereby inhibiting tumor angiogenesis and glycolysis.

-

Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21. This leads to cell cycle arrest, typically at the G1/S phase, and programmed cell death.

-

Epigenetic Reprogramming: Ascorbate's ability to reactivate TET and JmjC enzymes can lead to the demethylation and re-expression of tumor suppressor genes that were silenced in cancer cells.

Quantitative Data

Table 1: EC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (mM) | Exposure Time (h) | Reference |

| JLP119 | Burkitt's lymphoma | 0.5 | 1 | |

| HTLA-230 | Neuroblastoma | 1.78 ± 0.3 | 24 | |

| IMR-32 | Neuroblastoma | 0.89 ± 0.04 | 24 | |

| LAN-5 | Neuroblastoma | 0.88 ± 0.03 | 24 | |

| HL60 | Acute Myeloid Leukemia | ~3 | Not specified | |

| U937 | Histiocytic Lymphoma | ~3 | Not specified | |

| NB4 | Acute Promyelocytic Leukemia | ~3 | Not specified | |

| H23 | Non-Small Cell Lung Cancer | ~2.5 | 1 | |

| H292 | Non-Small Cell Lung Cancer | ~3.0 | 1 | |

| H460 | Non-Small Cell Lung Cancer | ~3.5 | 1 |

Table 2: Optimal Concentrations of this compound for Collagen and Elastin Production

| Cell Type | Effect | Concentration Range (µM) | Reference |

| Human Skin Fibroblasts | Stimulation of collagen and elastic fibers | 50 - 200 | |

| Dermal Fat Fibroblasts | Stimulation of collagen and elastic fibers | 50 - 200 |

Signaling Pathways

HIF-1α Signaling Pathway

Caption: HIF-1α signaling pathway modulation by this compound.

p53 Signaling Pathway in Apoptosis

Caption: p53-mediated apoptosis induced by this compound.

Experimental Protocols

Antioxidant Capacity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound.

-

Add a small volume of each this compound dilution to a cuvette or well.

-

Add the diluted ABTS•+ solution and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control with only the buffer and ABTS•+ is also measured.

-

The percentage of inhibition is calculated similar to the DPPH assay.

-

Quantification of Collagen Production

Sirius Red Staining Assay

-

Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagens. The amount of bound dye, which can be eluted, is proportional to the amount of collagen.

-

Protocol:

-

Culture cells (e.g., fibroblasts) in appropriate media, with or without this compound, for a desired period.

-

Collect the cell culture supernatant (for secreted collagen) and lyse the cells (for cell-associated collagen).

-

To the supernatant, add a Sirius Red solution (e.g., 0.1% in picric acid) and incubate to precipitate the collagen-dye complex.

-

Centrifuge to pellet the complex, discard the supernatant, and wash the pellet to remove unbound dye.

-

For the cell layer, fix the cells and then stain directly with the Sirius Red solution.

-

Wash the stained cell layer to remove excess dye.

-

Elute the bound dye from both the pellet and the cell layer using a basic solution (e.g., 0.1 M NaOH).

-

Measure the absorbance of the eluate at a wavelength between 540-570 nm.

-

A standard curve using known concentrations of collagen is used for quantification.

-

Enzyme Activity Assays

a) In Vitro TET Enzyme Activity Assay

-

Principle: This assay measures the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by recombinant TET enzymes in the presence of cofactors. The product, 5hmC, can be detected using various methods, such as ELISA-based assays or mass spectrometry.

-

Protocol:

-

Prepare a reaction buffer containing HEPES, NaCl, and DTT.

-

Prepare a DNA substrate containing 5mC.

-

Set up the reaction mixture containing the reaction buffer, 5mC-DNA substrate, recombinant TET enzyme, 2-oxoglutarate, and Fe(II).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a specific time.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of 5hmC generated using an appropriate detection method.

-

b) In Vitro JmjC Histone Demethylase Activity Assay

-

Principle: This assay measures the demethylation of a specific methylated histone peptide by a recombinant JmjC domain-containing enzyme. The activity can be monitored by detecting the formaldehyde produced or by analyzing the change in the methylation state of the peptide using mass spectrometry or specific antibodies.

-

Protocol:

-

Prepare a reaction buffer (e.g., HEPES buffer).

-

Prepare a methylated histone peptide substrate (e.g., H3K9me3).

-

Set up the reaction mixture containing the reaction buffer, the peptide substrate, the recombinant JmjC enzyme, 2-oxoglutarate, and Fe(II).

-

Add different concentrations of this compound.

-

Incubate at 37°C.

-

Detect the demethylase activity using a suitable method, such as a formaldehyde detection kit or by analyzing the peptide substrate via MALDI-TOF mass spectrometry.

-

Western Blot Analysis for p53 and p21

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (p53 and p21) in cell lysates.

-

Protocol:

-

Treat mammalian cells with various concentrations of this compound for different time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to normalize the protein levels.

-

Flow Cytometry for Cell Cycle Analysis

-

Principle: This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to remove RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Experimental Workflow Visualization

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a pleiotropic molecule with profound effects on mammalian cell biology. Its roles as a potent antioxidant and an essential cofactor for a wide range of dioxygenases place it at the nexus of cellular metabolism, epigenetic regulation, and stress response. For researchers and drug development professionals, understanding these multifaceted functions is crucial for harnessing the therapeutic potential of this compound, particularly in the fields of cancer biology, regenerative medicine, and age-related diseases. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the biological significance of this remarkable compound.

References

- 1. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zen-bio.com [zen-bio.com]

- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 4. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

sodium ascorbate as a cofactor for dioxygenase enzymes

An In-depth Technical Guide on Sodium Ascorbate as a Cofactor for Dioxygenase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of ascorbic acid (vitamin C), is a critical water-soluble antioxidant that plays a vital role as a cofactor for a large superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases (2-OGDDs). These enzymes are integral to a multitude of physiological processes, including collagen synthesis, hypoxic response, epigenetic regulation, and carnitine biosynthesis.[1][2][3] The catalytic activity of 2-OGDDs involves the incorporation of one atom of molecular oxygen into a substrate and the other into the co-substrate 2-oxoglutarate, which is decarboxylated to succinate.[2] This process relies on an iron cofactor in the ferrous (Fe²⁺) state. However, the catalytic cycle can sometimes result in the oxidation of the iron to the ferric (Fe³⁺) state, rendering the enzyme inactive.[4] this compound's primary role is to reduce the iron center back to its active Fe²⁺ state, thus ensuring sustained enzyme activity. This guide provides a comprehensive overview of the role of this compound as a cofactor for key dioxygenase enzymes, presenting quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.

The Specificity of Ascorbate

A noteworthy characteristic of 2-OGDDs is their high specificity for ascorbate as a cofactor. Other reducing agents such as glutathione, dithiothreitol (DTT), L-cysteine, and NADPH are generally unable to substitute for ascorbate in supporting the activity of these enzymes. This specificity underscores the unique biochemical properties of ascorbate in maintaining the catalytic competency of 2-OGDDs.

The Catalytic Cycle of 2-Oxoglutarate-Dependent Dioxygenases

The generalized catalytic cycle of 2-OGDDs involves the ordered binding of 2-oxoglutarate and the primary substrate to the active site containing Fe(II). This is followed by the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2-oxoglutarate to form succinate and a highly reactive Fe(IV)=O (ferryl) intermediate. This ferryl species is responsible for hydroxylating the substrate. Uncoupled reactions, where 2-oxoglutarate is decarboxylated without substrate hydroxylation, can lead to the oxidation of the active site iron to Fe(III), inactivating the enzyme. Ascorbate intervenes at this stage to reduce Fe(III) back to Fe(II), allowing the enzyme to re-enter the catalytic cycle.

Caption: Catalytic cycle of 2-OGDDs and the role of this compound in reactivation.

Key Dioxygenase Families and the Role of this compound

Collagen Prolyl and Lysyl Hydroxylases

Collagen prolyl-4-hydroxylase (C-P4H) and lysyl hydroxylase are foundational 2-OGDDs responsible for the post-translational hydroxylation of proline and lysine residues in procollagen chains. This hydroxylation is essential for the formation of stable collagen triple helices. A deficiency in ascorbate leads to impaired hydroxylase activity, resulting in unstable collagen and the clinical manifestations of scurvy. In the absence of ascorbate, C-P4H can only catalyze a limited number of reaction cycles before becoming inactive.

Hypoxia-Inducible Factor (HIF) Hydroxylases

The stability and activity of the hypoxia-inducible factor (HIF) transcription factor are regulated by a class of 2-OGDDs known as HIF hydroxylases, which include prolyl hydroxylases (PHDs) and an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation. FIH hydroxylates an asparagine residue, preventing the recruitment of transcriptional coactivators. Ascorbate is crucial for the activity of these hydroxylases. Consequently, in the presence of sufficient ascorbate, HIF-α is degraded, and its transcriptional activity is suppressed.

Caption: Regulation of HIF-1α stability by prolyl hydroxylases and this compound.

Ten-Eleven Translocation (TET) Enzymes

The TET family of dioxygenases (TET1, TET2, TET3) are key regulators of DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can be passively diluted during DNA replication or actively excised and replaced with unmethylated cytosine through the base excision repair pathway. Ascorbate has been shown to enhance the catalytic activity of TET enzymes, promoting DNA demethylation. The proposed mechanism involves ascorbate acting as a cofactor to recycle the Fe(II) state of the TET enzyme.

Caption: Role of TET enzymes and this compound in active DNA demethylation.

Jumonji C (JmjC) Domain-Containing Histone Demethylases

Histone demethylases containing the Jumonji C (JmjC) domain are another class of 2-OGDDs that play a crucial role in epigenetic regulation. These enzymes reverse histone lysine methylation, a key post-translational modification that influences chromatin structure and gene expression. Similar to other 2-OGDDs, JmjC demethylases require Fe(II) and 2-oxoglutarate for their catalytic activity, and ascorbate is thought to function as a cofactor to maintain the enzyme's activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the role of this compound as a cofactor for various dioxygenases.

Table 1: Effect of Ascorbate on Dioxygenase Activity

| Enzyme | Observation | Ascorbate Concentration | Reference |

| Collagen prolyl-4-hydroxylase (C-P4H) | Optimal activity | 1-2 mM | |

| C-P4H | In the absence of ascorbate, the initial reaction rate was 54% lower, decreasing to ~8% of total activity within 30 seconds. | 0 mM | |

| C-P4H | In the absence of ascorbate, the enzyme catalyzes only ~15-30 reaction cycles before cessation. | 0 mM | |

| Prolyl Hydroxylase (in cell extracts) | 3- to 6-fold increase in activity when pre-incubated with ascorbate. | Not specified | |

| HIF Hydroxylases | Strikingly suppressed HIF-1α protein levels and transcriptional targets. | 25 µM (physiological) | |

| TET Enzymes | Dose-dependently increased 5-hmC signal. | 1-1000 µM | |

| TET Enzymes | Increased levels of 5fC and 5caC by more than an order of magnitude, leading to a global loss of ~40% of 5mC. | Not specified |

Table 2: Kinetic Parameters

| Enzyme Family | Parameter | Value | Reference |

| 2-Oxoglutarate-Dependent Dioxygenases (general) | Km for ascorbate | 150-300 µM |

Experimental Protocols

Detailed methodologies for studying the role of ascorbate as a cofactor for dioxygenases are crucial for reproducible research. Below are outlines of key experimental protocols.

Dioxygenase Activity Assays

The activity of dioxygenases can be measured by quantifying the formation of the hydroxylated product or the consumption of a substrate or cofactor.

1. HPLC-Based Assay for Hydroxylated Products

This method is commonly used to measure the activity of enzymes like C-P4H and TETs by quantifying the formation of hydroxyproline or oxidized methylcytosines, respectively.

-

Principle: The enzymatic reaction is carried out in a buffered solution containing the enzyme, substrate (e.g., a synthetic peptide for C-P4H), Fe(II), 2-oxoglutarate, and varying concentrations of this compound. The reaction is stopped, and the product is separated and quantified using High-Performance Liquid Chromatography (HPLC).

-

General Protocol:

-

Prepare a reaction mixture containing buffer, purified enzyme, substrate, FeSO₄, and 2-oxoglutarate.

-

Initiate the reaction by adding the enzyme or substrate.

-

Incubate at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction, often by adding acid (e.g., trichloroacetic acid).

-

For C-P4H assays, the protein is often hydrolyzed to free amino acids before analysis.

-

The product (e.g., hydroxyproline) is derivatized if necessary to allow for detection (e.g., fluorescence).

-

Analyze the sample by HPLC, comparing the product peak to a standard curve for quantification.

-

2. Oxygen Consumption Assay

This method measures the activity of dioxygenases by monitoring the consumption of molecular oxygen, a co-substrate for the reaction.

-

Principle: An oxygen electrode is used to measure the decrease in dissolved oxygen concentration in a sealed reaction vessel containing the enzyme and all necessary substrates and cofactors.

-

General Protocol:

-

Calibrate the oxygen electrode.

-

Add a buffered solution containing the substrate, Fe(II), 2-oxoglutarate, and this compound to the reaction chamber.

-

Allow the solution to equilibrate and establish a baseline oxygen level.

-

Initiate the reaction by injecting the purified enzyme.

-

Record the rate of oxygen consumption.

-

Western Blotting for Protein Levels

Western blotting is used to assess how ascorbate affects the steady-state levels of proteins regulated by dioxygenases, such as HIF-1α.

-

Principle: Cells are treated with or without this compound under specific conditions (e.g., hypoxia). Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and the protein of interest is detected using a specific primary antibody and a labeled secondary antibody.

-

General Protocol:

-

Culture cells under desired conditions (e.g., with varying ascorbate concentrations and oxygen levels).

-

Lyse the cells to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-HIF-1α).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Caption: General experimental workflow for studying the effect of this compound.

Ascorbate Regeneration

Intracellularly, ascorbate is maintained in its reduced state through the ascorbate-glutathione cycle. When ascorbate is oxidized to monodehydroascorbate or dehydroascorbate (DHA), it can be regenerated by monodehydroascorbate reductase and dehydroascorbate reductase, the latter using glutathione (GSH) as the reducing agent. This recycling mechanism is crucial for maintaining a sufficient pool of reduced ascorbate to support the function of dioxygenases and other ascorbate-dependent enzymes.

Caption: The ascorbate-glutathione cycle for intracellular ascorbate regeneration.

Conclusion

This compound is an indispensable cofactor for the optimal functioning of a wide array of Fe(II)/2-oxoglutarate-dependent dioxygenases. Its primary role is to maintain the catalytic iron center in its reduced, active Fe(II) state, thereby ensuring the continuous activity of these enzymes. This function has profound implications for diverse biological processes, from maintaining the integrity of the extracellular matrix through collagen synthesis to regulating gene expression via its influence on HIF stability and epigenetic modifications. For researchers and professionals in drug development, understanding the intricate relationship between ascorbate and dioxygenase activity is paramount. Modulating the activity of these enzymes through ascorbate availability or the development of novel activators presents a promising avenue for therapeutic intervention in diseases ranging from cancer and fibrosis to ischemic disorders. Further research into the specific kinetics and ascorbate requirements of individual dioxygenases will continue to illuminate new opportunities for targeted pharmacological strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

sodium ascorbate's effect on gene expression

An In-depth Technical Guide on the Core Effects of Sodium Ascorbate on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of ascorbic acid (vitamin C), is a vital water-soluble antioxidant and an essential enzymatic cofactor in numerous biological reactions.[1] Beyond its well-established role in preventing scurvy and neutralizing reactive oxygen species, a growing body of evidence highlights its profound impact on the regulation of gene expression.[2][3] This regulation is not mediated by a classical nuclear receptor pathway, as seen with vitamins A and D, but rather through its function as a crucial cofactor for a large family of dioxygenase enzymes.[2] These enzymes play a pivotal role in epigenetic modifications and the regulation of key transcription factors, thereby influencing a wide array of cellular processes, including differentiation, pluripotency, and cancer progression.[4]